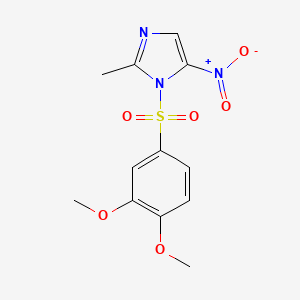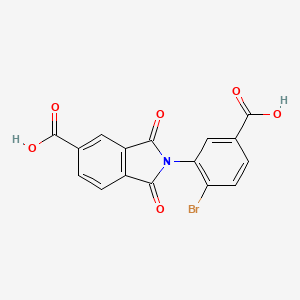
1-(3,4-Dimethoxy-benzenesulfonyl)-2-methyl-5-nitro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-DIMETHOXYBENZENESULFONYL)-2-METHYL-5-NITRO-1H-IMIDAZOLE is a complex organic compound that has garnered attention in various fields of research due to its unique chemical structure and potential applications. The compound features a benzenesulfonyl group with two methoxy groups at the 3 and 4 positions, a methyl group at the 2 position, and a nitro group at the 5 position of the imidazole ring. This intricate arrangement allows it to participate in a range of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(3,4-DIMETHOXYBENZENESULFONYL)-2-METHYL-5-NITRO-1H-IMIDAZOLE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 3,4-Dimethoxybenzenesulfonyl chloride: This intermediate is synthesized by reacting 3,4-dimethoxybenzenesulfonic acid with thionyl chloride under reflux conditions.
Formation of the imidazole ring: The imidazole ring is constructed by reacting 2-methyl-4-nitroimidazole with the prepared 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and the use of catalysts.
Chemical Reactions Analysis
1-(3,4-DIMETHOXYBENZENESULFONYL)-2-METHYL-5-NITRO-1H-IMIDAZOLE undergoes various types of chemical reactions, including:
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and alcohols. Major products formed from these reactions include amino derivatives, substituted benzenesulfonyl compounds, and sulfonic acids.
Scientific Research Applications
1-(3,4-DIMETHOXYBENZENESULFONYL)-2-METHYL-5-NITRO-1H-IMIDAZOLE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3,4-DIMETHOXYBENZENESULFONYL)-2-METHYL-5-NITRO-1H-IMIDAZOLE involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity . Additionally, the nitro group can participate in redox reactions, affecting cellular signaling pathways .
Comparison with Similar Compounds
1-(3,4-DIMETHOXYBENZENESULFONYL)-2-METHYL-5-NITRO-1H-IMIDAZOLE can be compared with other similar compounds, such as:
3,4-Dimethoxybenzenesulfonyl chloride: This compound shares the benzenesulfonyl group with methoxy substituents but lacks the imidazole ring and nitro group.
2-Methyl-4-nitroimidazole: This compound contains the imidazole ring with a methyl and nitro group but lacks the benzenesulfonyl group.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound features a similar aromatic structure with methoxy groups but has a different heterocyclic ring and functional groups.
The uniqueness of 1-(3,4-DIMETHOXYBENZENESULFONYL)-2-METHYL-5-NITRO-1H-IMIDAZOLE lies in its combination of functional groups, which allows it to participate in a diverse array of chemical reactions and interact with various biological targets.
Properties
Molecular Formula |
C12H13N3O6S |
|---|---|
Molecular Weight |
327.32 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-2-methyl-5-nitroimidazole |
InChI |
InChI=1S/C12H13N3O6S/c1-8-13-7-12(15(16)17)14(8)22(18,19)9-4-5-10(20-2)11(6-9)21-3/h4-7H,1-3H3 |
InChI Key |
ITODAZXKQHWWGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1S(=O)(=O)C2=CC(=C(C=C2)OC)OC)[N+](=O)[O-] |
solubility |
>49.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2Z)-4-(4-cyclohexylphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline](/img/structure/B11523089.png)
![4-butoxy-N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11523091.png)
![N-butyl-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B11523094.png)
![Methyl 4-({[(6-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11523095.png)
![1-(2-chlorobenzyl)-3'-(2-phenylethyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11523100.png)
![Propenoic acid, 2-cyano-3-[2-(4-nitrophenyl)-1-oxoethylhydrazino]-, ethyl ester](/img/structure/B11523105.png)

![2,2'-{Biphenyl-4,4'-diylbis[(2-oxoethane-2,1-diyl)sulfanediyl]}bis(4,5,6-trimethylpyridine-3-carbonitrile)](/img/structure/B11523123.png)
![5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11523131.png)
![N-[3-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yl)propyl]acetamide](/img/structure/B11523140.png)
![4-{(E)-[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B11523141.png)
![1-(4-acetylphenyl)-2,5-dioxopyrrolidin-3-yl (2Z)-2-[1-(thiophen-2-yl)ethylidene]hydrazinecarbimidothioate](/img/structure/B11523143.png)
![(4,6-Di-morpholin-4-yl-[1,3,5]triazin-2-yl)-m-tolyl-amine](/img/structure/B11523152.png)
![2-(4-bromophenoxy)-N'-{(E)-[4-(beta-D-glucopyranosyloxy)phenyl]methylidene}acetohydrazide](/img/structure/B11523179.png)
